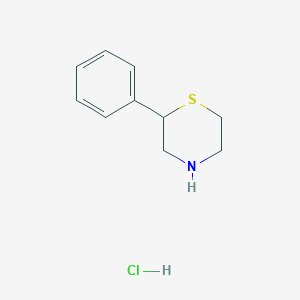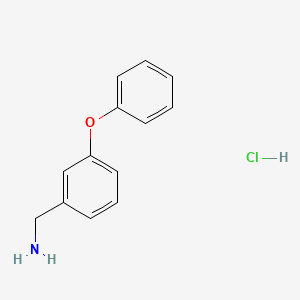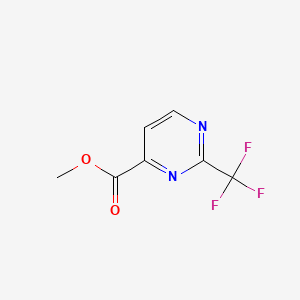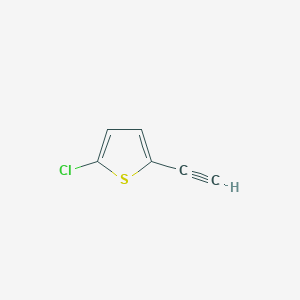
Methyl-(4-morpholin-4-YL-phenyl)-amine
Overview
Description
Methyl-(4-morpholin-4-YL-phenyl)-amine, also known as MPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPPA is a tertiary amine that contains a morpholine ring, which makes it a unique compound with interesting properties. In
Scientific Research Applications
Microwave-Assisted Synthesis
Methyl-(4-morpholin-4-yl-phenyl)-amine is involved in an efficient microwave-assisted synthesis route for Mannich bases from 4-hydroxyacetophenone and secondary amines. This method is non-catalyzed, quick, and reproducible, offering an environmentally benign alternative for synthesizing Mannich bases (Aljohani et al., 2019).
Domino-Reaction Synthesis
The compound participates in a new domino-reaction for synthesizing N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines and related structures, demonstrating its versatility in organic synthesis (Fathalla et al., 2002).
Antimicrobial Activity
In the synthesis of novel 1,2,4-Triazole derivatives, methyl-(4-morpholin-4-yl-phenyl)-amine is used as an amine component in Mannich base derivatives. Some of these synthesized compounds exhibit significant antimicrobial activities (Bektaş et al., 2007).
Microwave Irradiation in Organic Synthesis
The compound is used in the microwave irradiation reaction of 4-hydroxycoumarin with primary amines, including morpholine, to yield N-substituted 4-aminocoumarins. This process is noted for its high efficiency and improved yields (Stoyanov & Ivanov, 2004).
properties
IUPAC Name |
N-methyl-4-morpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-12-10-2-4-11(5-3-10)13-6-8-14-9-7-13/h2-5,12H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPCCZIHDCGBGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-(4-morpholin-4-YL-phenyl)-amine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

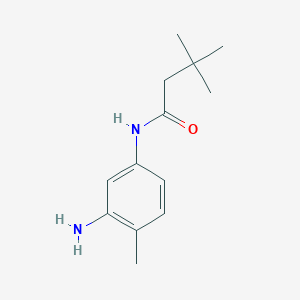

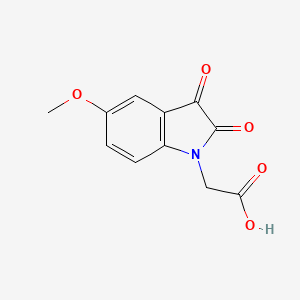
![3H-Imidazo[4,5-b]pyridine-2-methanamine](/img/structure/B1369207.png)


